molecular formula C18H25N3O3S2 B2472164 2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1171314-18-3

2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No.: B2472164
CAS No.: 1171314-18-3
M. Wt: 395.54
InChI Key: ZWQJKGRSZVNHDG-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxybenzyl group, a propylsulfonyl group, and a piperidinyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions using 4-methoxybenzyl halides.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached via reductive amination reactions involving piperidine and suitable aldehydes or ketones.

    Incorporation of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through sulfonation reactions using propylsulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as ketones or aldehydes.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzyl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
  • 2-(4-Methoxybenzyl)-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
  • 2-(4-Methoxybenzyl)-5-(1-(butylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Uniqueness

2-(4-Methoxybenzyl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the propylsulfonyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different sulfonyl groups.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-(1-propylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-3-12-26(22,23)21-10-8-15(9-11-21)18-20-19-17(25-18)13-14-4-6-16(24-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQJKGRSZVNHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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